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Compound of Interest

Compound Name: JW-1

Cat. No.: B1192982

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of JW-1 (JW1601/Izuforant), a
selective histamine H4 receptor (H4R) antagonist, with other therapeutic alternatives for atopic
dermatitis (AD). The information is based on publicly available preclinical and clinical trial data.

Executive Summary

JW1601 (Izuforant) is an orally active, selective histamine H4 receptor antagonist developed for
the treatment of atopic dermatitis. It demonstrated promising preclinical efficacy in animal
models by inhibiting inflammation and pruritus. Phase 1 clinical trials in healthy volunteers
showed the compound to be well-tolerated. However, a global Phase 2 clinical trial was
terminated as JW1601 failed to meet its primary efficacy endpoint. This outcome positions
JW1601 differently from other H4R antagonists that have also faced development challenges,
and distinctly from approved biologics and Janus kinase (JAK) inhibitors that have shown
significant efficacy in moderate-to-severe atopic dermatitis.

Data Presentation

Table 1: Preclinical and Phase 1 Data for JW1601
(Izuforant)
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Parameter Result Source
) ) Selective Histamine H4

Mechanism of Action _ [1]
Receptor (H4R) Antagonist

IC50 against human H4R 36 nM

o ] ) 51.2% inhibition of oxazolone-

Preclinical Efficacy (mice) ) ] -
induced atopic dermatitis
Well-tolerated in healthy

Phase 1 Clinical Trial Outcome  Korean and Caucasian [1]

subjects

Phase 2 Clinical Trial Outcome

Failed to meet primary efficacy

endpoint

Table 2: Comparative Efficacy of Atopic Dermatitis

Treatments
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Drug (Class) Trial Primary Endpoint Efficacy Result
JW1601 (I1zuforant)
] Phase 2 Not met -

(H4R Antagonist)
Numerical

JNJ-39758979 (H4R EASI score improvement, but

) Phase 2a )

Antagonist) improvement study stopped due to
neutropenia.
Did not meet

Toreforant (H4R o )

Phase 2 (Psoriasis) PASI 75 predefined success

Antagonist) o
criterion.
Upadacitinib )
Measure Up 1 & 2 70-80% of patients

(RINVOQ) (JAK EASI-75 at Week 16 _

o (Phase 3) achieved EASI-75.
Inhibitor)
Dupilumab IGA score of O or 1 ~36-39% achieved
(DUPIXENT) (IL-4/IL- Phase 3 and EASI-75 at Week IGA 0/1; ~44-51%
13 Inhibitor) 16 achieved EASI-75.

Tralokinumab
(ADBRY) (IL-13
Inhibitor)

ECZTRA 1 & 2 (Phase
3)

IGAscoreof Oor 1
and EASI-75 at Week
16

~16-22% achieved
IGA 0/1; ~25-33%
achieved EASI-75.

EASI-75: 75% improvement from baseline in the Eczema Area and Severity Index. IGA 0/1:

Investigator's Global Assessment score of clear or almost clear. PASI 75: 75% improvement

from baseline in the Psoriasis Area and Severity Index.

Experimental Protocols

JW1601 (Izuforant) Phase 1 Clinical Trial

» Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study.[2]

o Participants: 88 healthy Korean and Caucasian subjects.[1][2]
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o Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
JW1601.[2]

o Endpoints: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters
and the effect on eosinophil shape change were also assessed.

JNJ-39758979 Phase 2a Clinical Trial

o Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group
study.[3]

o Participants: Adult Japanese patients with moderate atopic dermatitis.[3]

« Intervention: Once-daily oral administration of JNJ-39758979 (100 mg or 300 mg) or placebo
for 6 weeks.[3]

e Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI)
score at week 6.[3]

e Secondary Endpoints: Investigator's Global Assessment (IGA) and patient-reported pruritus
outcomes.[3]

Upadacitinib (Measure Up 1 & 2) Phase 3 Clinical Trials

» Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
o Participants: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.
¢ Intervention: Once-daily oral upadacitinib (15 mg or 30 mg) or placebo for 16 weeks.

e Primary Endpoints: Proportion of patients achieving at least a 75% improvement in the
Eczema Area and Severity Index (EASI-75) and a validated Investigator's Global
Assessment for Atopic Dermatitis (VIGA-AD) score of O (clear) or 1 (almost clear) at week 16.

Dupilumab Phase 3 Clinical Trial

» Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[4][5]
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o Participants: Adolescents (12-17 years) with moderate-to-severe atopic dermatitis
inadequately controlled with topical medications.[4][5]

« Intervention: Subcutaneous dupilumab (200 mg or 300 mg based on weight) every two or
four weeks, or placebo, for 16 weeks.[4][5]

e Primary Endpoints: Proportion of patients with an Investigator's Global Assessment (IGA)
score of 0 or 1 and the proportion of patients with EASI-75 at week 16.[4][5]

Tralokinumab (ECZTRA 1 & 2) Phase 3 Clinical Trials

o Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter trials.

[6]
o Participants: Adults with moderate-to-severe atopic dermatitis.[6]

 Intervention: Subcutaneous tralokinumab (300 mg) or placebo every two weeks for 16
weeks.[6]

» Primary Endpoints: Proportion of patients achieving an IGA score of 0 or 1 at week 16 and
the proportion of patients achieving EASI-75 at week 16.[6]

Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
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Caption: Histamine H4 receptor signaling pathway in immune cells and the inhibitory action of
JW1601.

Experimental Workflow: Randomized Controlled Trial
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Caption: A generalized workflow for a randomized controlled clinical trial in atopic dermatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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